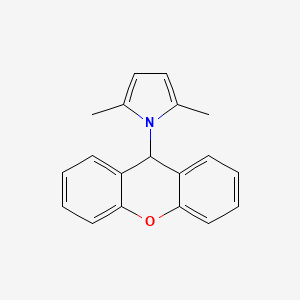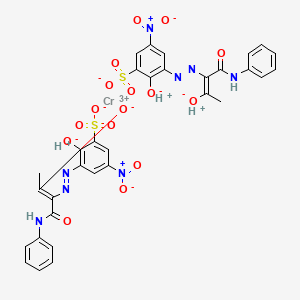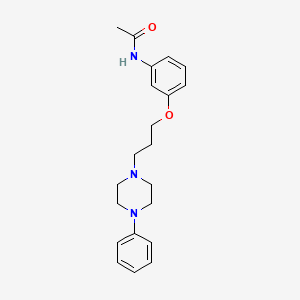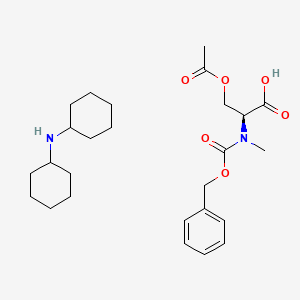
N-alpha-BENZYLOXYCARBONYL-N-alpha-METHYL-O-ACETYL-L-SERINE DICYCLOHEXYLAMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-alpha-BENZYLOXYCARBONYL-N-alpha-METHYL-O-ACETYL-L-SERINE DICYCLOHEXYLAMINE is a chemical compound with the molecular formula C14H17NO6. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a benzyloxycarbonyl group, a methyl group, and an acetyl group attached to the L-serine backbone, along with a dicyclohexylamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-BENZYLOXYCARBONYL-N-alpha-METHYL-O-ACETYL-L-SERINE DICYCLOHEXYLAMINE typically involves multiple steps. One common method includes the protection of the amino group of L-serine with a benzyloxycarbonyl (Cbz) group, followed by methylation of the alpha position. The hydroxyl group of serine is then acetylated. The final step involves the formation of a salt with dicyclohexylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-alpha-BENZYLOXYCARBONYL-N-alpha-METHYL-O-ACETYL-L-SERINE DICYCLOHEXYLAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the benzyloxycarbonyl group.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce the deprotected amino acid.
Scientific Research Applications
N-alpha-BENZYLOXYCARBONYL-N-alpha-METHYL-O-ACETYL-L-SERINE DICYCLOHEXYLAMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-alpha-BENZYLOXYCARBONYL-N-alpha-METHYL-O-ACETYL-L-SERINE DICYCLOHEXYLAMINE involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, while the methyl and acetyl groups can influence the compound’s reactivity and binding affinity. The dicyclohexylamine moiety may enhance the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- N-alpha-BENZYLOXYCARBONYL-L-SERINE
- N-alpha-METHYL-L-SERINE
- O-ACETYL-L-SERINE
Uniqueness
N-alpha-BENZYLOXYCARBONYL-N-alpha-METHYL-O-ACETYL-L-SERINE DICYCLOHEXYLAMINE is unique due to the combination of its functional groups, which provide specific chemical properties and reactivity. The presence of the dicyclohexylamine moiety further distinguishes it from other similar compounds.
Properties
Molecular Formula |
C26H40N2O6 |
|---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
(2S)-3-acetyloxy-2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C14H17NO6.C12H23N/c1-10(16)20-9-12(13(17)18)15(2)14(19)21-8-11-6-4-3-5-7-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-7,12H,8-9H2,1-2H3,(H,17,18);11-13H,1-10H2/t12-;/m0./s1 |
InChI Key |
KIVLWIYESCAEMS-YDALLXLXSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CC(=O)OCC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


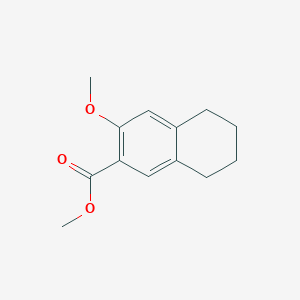
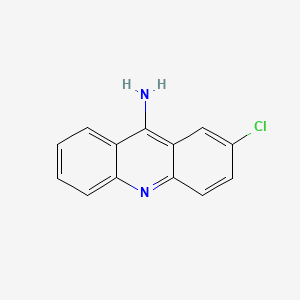
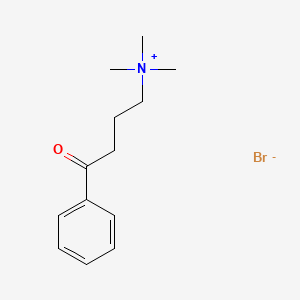
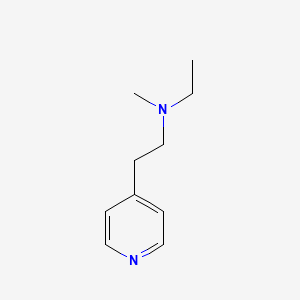
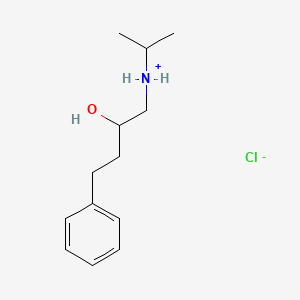
![11H-Indeno[2,1-a]phenanthrene](/img/structure/B13754142.png)
![3-(1H-benzo[d]imidazol-2-yl)-2-oxopropanal](/img/structure/B13754143.png)
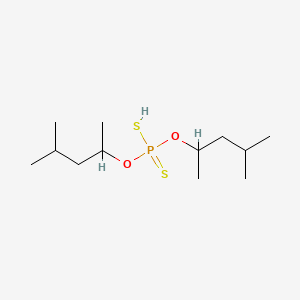
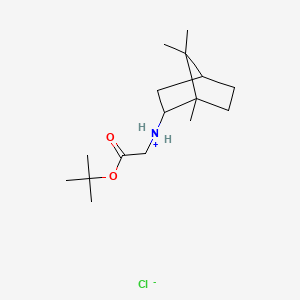
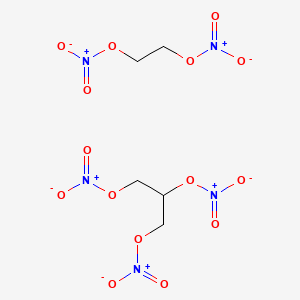
![2-[4-(Acetylanilino)-1,3-butadienyl]-3-(3-sulphonatobutyl)naphtho[2,3-d]thiazolium](/img/structure/B13754159.png)
